2,6-Dinitrotoluene

Description

Overview of Nitroaromatic Compounds in Environmental and Industrial Research

Nitroaromatic compounds (NACs) are a significant class of organic molecules characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring. mdpi.com While relatively rare in nature, they have become ubiquitous in industrial chemistry, serving as crucial intermediates and precursors in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. mdpi.comnih.govnih.gov The presence of the nitro group imparts unique chemical and functional properties to these molecules but also contributes to their recalcitrance to biodegradation. nih.gov

The widespread production and use of NACs have led to significant environmental contamination of soil and groundwater. nih.gov Many nitroaromatic compounds are classified as priority pollutants by environmental agencies due to their toxicity and mutagenicity. nih.govrsc.org Their persistence in the environment and potential adverse health effects have spurred extensive research into their environmental fate, transport, and remediation. nih.govrsc.org Biological treatment methods are considered cost-effective and environmentally friendly options for managing wastewater containing these compounds. mdpi.com

Significance of 2,6-Dinitrotoluene as an Isomer within the Dinitrotoluene Family

Dinitrotoluene (DNT) exists in six isomeric forms, with 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) being the most common. epa.govepa.gov Technical grade DNT, a mixture used in various industrial applications, is typically composed of about 76% 2,4-DNT and 19% 2,6-DNT, with the remaining 5% consisting of the other four isomers (2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT). epa.govcswab.org

2,6-DNT is a significant isomer due to its specific applications and distinct environmental behavior. It is a key intermediate in the production of toluene (B28343) diisocyanate (TDI), which is essential for manufacturing polyurethane foams. nih.govresearchgate.net It is also used in the synthesis of dyes and in the production of military and commercial explosives, including as a precursor to 2,4,6-trinitrotoluene (B92697) (TNT). nih.govchemicalbook.comiarc.fr

From an environmental standpoint, the different DNT isomers can exhibit varying degrees of biodegradability and toxicity. cswab.org Studies have shown that 2,4-DNT is generally more easily degraded by microorganisms than 2,6-DNT. cswab.org This differential biodegradability is important in contaminated sites, where the relative proportions of the isomers can change over time. cswab.org Furthermore, research suggests that the hepatocarcinogenicity of technical grade DNT may be primarily attributed to the 2,6-DNT isomer. epa.govebi.ac.uk

Historical Perspectives on 2,6-Dinitrotoluene Research Trajectories

Research on dinitrotoluenes, including the 2,6-isomer, has historically been driven by their industrial and military importance. Early research focused on their synthesis and chemical properties related to the production of explosives and other chemical products. google.com The nitration of toluene to produce mononitrotoluene and subsequently dinitrotoluene has been a well-established industrial process for many years. google.com

In the latter half of the 20th century, growing awareness of environmental contamination led to a shift in research focus. cswab.org Studies began to investigate the environmental fate and toxicological effects of DNTs. govinfo.govcdc.gov Much of the initial human health data came from studies of workers in munitions plants and other industrial settings where exposure levels were often high. govinfo.govcdc.gov

More recently, research has delved into the specific mechanisms of DNT-induced toxicity and the development of effective remediation technologies. cswab.orgcswab.org A significant area of investigation has been the biodegradation of DNT isomers, with researchers isolating and characterizing microorganisms capable of degrading these compounds. cswab.org This has led to the development of bioremediation strategies for contaminated soil and groundwater. epa.govcswab.org

Current Research Gaps and Future Directions in 2,6-Dinitrotoluene Studies

Despite decades of research, several knowledge gaps remain in our understanding of 2,6-DNT. While the primary metabolic pathways have been identified, further research is needed to fully elucidate the complex interactions and potential for the formation of toxic intermediates under various environmental conditions. chemicalbook.com

Future research is likely to focus on several key areas:

Advanced Remediation Technologies: Developing more efficient and cost-effective remediation strategies, including enhanced bioremediation and phytoremediation techniques, for sites contaminated with mixtures of DNT isomers. epa.gov

Isomer-Specific Toxicity: Conducting detailed studies to understand the specific mechanisms of toxicity for each DNT isomer and their metabolites.

Long-Term Environmental Fate: Investigating the long-term behavior of 2,6-DNT and other isomers in various environmental compartments to better predict their transport and persistence.

Analytical Methods: Improving analytical methods for the detection and quantification of all DNT isomers and their degradation products in complex environmental matrices. epa.gov

Interactive Data Tables

Physical and Chemical Properties of 2,6-Dinitrotoluene

| Property | Value | Source |

| Molecular Formula | C7H6N2O4 | nih.gov |

| Molecular Weight | 182.13 g/mol | nih.gov |

| Appearance | Yellow rhombic crystals | nih.gov |

| Melting Point | 56-61 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | Decomposes | noaa.gov |

| Water Solubility | 180 mg/L at 20 °C | nih.gov |

| Vapor Pressure | 0.018 mmHg at 20 °C | nih.gov |

| log Kow | 2.10 | nih.gov |

Environmental Fate Characteristics of 2,6-Dinitrotoluene

| Environmental Process | Observation | Source |

| Biodegradation | Can be degraded by microorganisms, though often slower than 2,4-DNT. | nih.govhealth.mil |

| Photolysis | Subject to photodegradation, especially on surfaces exposed to sunlight. | nih.gov |

| Soil Mobility | Expected to have very high to moderate mobility in soil. | nih.gov |

| Bioaccumulation | Not expected to significantly bioaccumulate in animal tissue. | epa.gov |

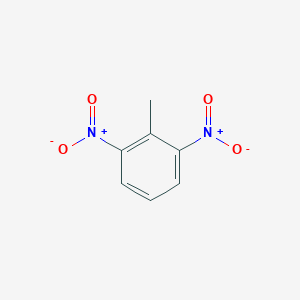

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRDKALNCIHHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020528 | |

| Record name | 2,6-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow or brown to red solid; [ICSC] Pale yellow crystalline powder; [Alfa Aesar MSDS], YELLOW OR BROWN-TO-RED CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), 285 °C, decomposes | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

404 °F (NTP, 1992), 404 °F (closed cup), 207 °C c.c., 404 °F | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 204 mg/L at 25 °C, Soluble in ethanol and chloroform, Solubility in water: very poor | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.283 at 231.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2833 g/cu cm at 111 °C, Relative density (water = 1): 1.283 (liquid), 1.32 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.28 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.018 mmHg at 68 °F (NTP, 1992), 0.000567 [mmHg], 5.67X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.4, 0.018 mmHg | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow rhombic crystals, Yellow to red solid | |

CAS No. |

606-20-2 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methyl-1,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG7FAV92MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

151 °F (NTP, 1992), 66.0 °C, 66 °C, 151 °F | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/441 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Environmental Fate and Transport of 2,6 Dinitrotoluene

Occurrence and Distribution in Contaminated Ecosystems

The compound 2,6-dinitrotoluene (2,6-DNT) is not a naturally occurring substance in the environment. epa.govepa.gov Its presence is primarily a result of industrial activities, particularly from the manufacturing of munitions, polyurethane foams, dyes, and other chemical products. epa.govepa.gov Consequently, it is commonly found in the waste streams of facilities that produce or process dinitrotoluene. epa.gov

Due to its moderate water solubility and relatively low volatility, 2,6-DNT has the potential to be transported by groundwater. epa.gov Once it enters groundwater, it can persist for extended periods unless broken down by environmental factors. epa.gov Contamination of groundwater with 2,6-DNT is a significant concern, especially near military munitions sites and hazardous waste locations. cdc.govcdc.gov Monitoring at such sites has confirmed the presence of 2,6-DNT. For instance, at the Badger Army Ammunition Plant in Wisconsin, various isomers of dinitrotoluene, including 2,6-DNT, were identified in monitoring wells and some private water supply wells. cdc.gov In Germany, at contaminated warfare sites, 2,6-DNT concentrations in groundwater have been reported at levels such as 3.1 μg/L. nih.gov

2,6-Dinitrotoluene has been frequently detected in soil and sediment, particularly at sites associated with military and industrial activities. cdc.govcdc.gov At military live-fire training ranges in the United States and Canada, mean surface soil concentrations of 2,6-DNT have been found to range from <0.001 to 4.6 mg/kg. cdc.govnih.gov

Significant concentrations have also been documented at various U.S. Army Ammunition Plants. For example, at the Joliet Army Ammunition Plant, 2,6-DNT was detected at concentrations ranging from <0.1 to 8 mg/kg. cdc.govnih.gov Even higher concentrations were found at the Volunteer Army Ammunition Plant and the Badger Army Ammunition Plant. cdc.govnih.gov A study of streambed sediment from 20 major river basins across the United States between 1992 and 1995 detected 2,6-Dinitrotoluene in 1.0% of the 518 samples, with levels ranging from <50 to 93 μg/kg dry weight. nih.gov

| Location/Study | Matrix | Concentration Range of 2,6-DNT |

|---|---|---|

| Military Live-Fire Training Ranges (U.S. and Canada) | Surface Soil | <0.001 to 4.6 mg/kg |

| Joliet Army Ammunition Plant | Soil | <0.1 to 8 mg/kg |

| Volunteer Army Ammunition Plant | Soil | 1.38 g/kg |

| Badger Army Ammunition Plant | Soil | 0.48 g/kg |

| Decommissioned TNT Facility (Hessisch Lichtenau, Germany) | Soil | 2.5 g/kg |

| U.S. River Basins (1992-1995) | Streambed Sediment | <50 to 93 µg/kg dry weight |

2,6-Dinitrotoluene can be released into the atmosphere from manufacturing facilities in the form of dust or aerosols. delaware.gov In the ambient atmosphere, it is expected to exist primarily in the vapor phase. epa.gov The persistence of vapor-phase 2,6-DNT in the atmosphere is limited by its reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 75 days for this degradation process. epa.govepa.govnih.gov Particulate-phase 2,6-DNT can be removed from the air through wet or dry deposition. nih.gov Direct photolysis when exposed to sunlight is also considered an important degradation pathway. nih.gov

Industrial wastewater, particularly from trinitrotoluene (TNT) manufacturing facilities, is a primary source of 2,6-DNT release into the environment. epa.govcdc.gov Studies have identified 2,6-DNT as a major component in these waste streams. cdc.gov Concentrations of 2,6-DNT in wastewater from such facilities have been reported to range from 0.06 to 14.9 mg/L. cdc.gov In one instance, the effluent from a Bayer manufacturing and processing site in Dormagen, Germany, had 2,6-DNT concentrations of less than 0.050 mg/L. oecd.org

| Industrial Source | 2,6-DNT Concentration Range |

|---|---|

| TNT Manufacturing Facilities | 0.06 - 14.9 mg/L |

| Bayer Manufacturing Site (Dormagen, 2000) | < 0.050 mg/L |

Environmental Mobility and Adsorption Characteristics

The movement of 2,6-Dinitrotoluene through different environmental compartments is influenced by its physical and chemical properties, particularly its solubility in water and its tendency to adsorb to soil and sediment particles.

2,6-Dinitrotoluene is expected to have very high to moderate mobility in soil. nih.gov This is due to its moderate water solubility and low octanol-water partition coefficients, which indicate that it does not strongly adsorb to soil or sediment. cdc.gov As a result, there is a significant potential for 2,6-DNT to leach from the soil surface and migrate into groundwater. cdc.gov This mobility means that contamination can spread from a source area to underlying aquifers, posing a risk to drinking water resources. cdc.govcdc.gov Soil column transport studies have experimentally observed the leaching of 2,6-dinitrotoluene. nih.gov The retention of the compound in soil is dependent on the chemistry and content of the soil's organic matter. epa.gov

Adsorption to Organic Matter in Sediments and Suspended Solids

The adsorption of 2,6-dinitrotoluene (2,6-DNT) to soil and sediment is a key process influencing its environmental mobility. Generally, 2,6-DNT has a slight tendency to adsorb to sediments and suspended solids in water. epa.govepa.gov This behavior is influenced by its physical and chemical properties, particularly its affinity for organic carbon.

Research indicates that the sorption process of 2,6-DNT in soil can be described by pseudo-second-order kinetics, reaching equilibrium after approximately 24 hours. researchgate.net The adsorption isotherms have been shown to fit the Freundlich model well. researchgate.net The soil organic carbon partition coefficient (Koc) is a critical parameter for predicting the extent of this adsorption. Based on its log Kow of 1.98, the Koc for 2,6-DNT can be estimated, which suggests it has high mobility in soil. epa.gov The EPA has calculated a sediment-water partitioning coefficient of 92 for 2,6-DNT. cdc.gov Despite some predictions of low affinity for organic matter, other studies have reported strong sorption of dinitrotoluenes to soil organic matter. researchgate.net

The following table summarizes key partitioning coefficients for 2,6-Dinitrotoluene:

| Partition Coefficient | Value | Interpretation |

| Log Octanol-Water Partition Coefficient (log Kow) | 1.98 | Suggests a low potential for bioaccumulation. cdc.gov |

| Soil Organic Carbon Partition Coefficient (Koc) | 364 (for 2,4-DNT) | Indicates moderate adsorption to organic carbon. cdc.gov |

| Sediment-Water Partitioning Coefficient | 92 | Reflects partitioning between water and sediment. cdc.gov |

Influence of Soil and Water Chemistry on Mobility

The mobility of 2,6-DNT in the environment is significantly influenced by the chemical properties of the soil and water. Due to its moderate water solubility and relatively low octanol-water partition coefficient, 2,6-DNT has the potential to be transported by groundwater or surface water. epa.govepa.govhealth.mil It is not highly adsorbed to soil or sediment, which allows it to leach from the soil surface into groundwater. cdc.gov

Key factors influencing its mobility include:

Soil Organic Matter (SOM): The retention of 2,6-DNT in soil is dependent on the chemistry and content of the soil organic matter. epa.govepa.gov Studies have found that the toxicity and bioavailability of dinitrotoluenes to plants are inversely correlated with the SOM content. epa.govepa.gov

pH: The pH of the soil and water can have an effect on adsorption processes. However, one study found that pH had little effect on the adsorption of 2,6-DNT by soil. researchgate.net

Soil Type: Adsorption kinetics for 2,6-DNT vary with soil type, particularly with differences in organic carbon content. dtic.mil

Abiotic Transformation Pathways in Environmental Media

Photolysis and Solar Radiation Effects

Photolysis, or degradation by sunlight, is a primary transformation pathway for 2,6-DNT in the environment, particularly in oxygenated water. epa.govepa.gov When exposed to solar radiation, 2,6-DNT can be rapidly broken down. In one study assessing photodegradation in a seawater solution under simulated solar radiation, 89% of 2,6-DNT was reduced within 24 hours, and it was fully degraded after 72 hours. epa.govepa.gov In contrast, without solar radiation, only 3.2% was reduced after 92 hours. epa.gov The photolytic half-life of 2,6-DNT in the surface layers of water is estimated to be as rapid as 12 minutes. health.mil

In the atmosphere, vapor-phase 2,6-DNT is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 75 days. epa.govepa.gov The photochemical sensitivity of nitroaromatic compounds like 2,6-DNT is well-known, with UV radiation enhancing their transformation. researchgate.net This process can lead to the formation of various degradation products, including aromatic amines and azoxy compounds. researchgate.net

Oxidation Processes

Oxidation is another significant degradation mechanism for 2,6-DNT in the environment. epa.govepa.gov In the atmosphere, 2,6-DNT is slowly degraded through reactions with hydroxyl radicals. cdc.gov In aqueous systems, oxidation can occur via strong oxidants such as hydrogen peroxide or ozone. epa.gov

Bacterial degradation pathways for 2,6-DNT often involve an initial oxidation step. For example, some bacteria can convert 2,6-DNT to 3-methyl-4-nitrocatechol through a dioxygenation reaction, which is a form of oxidation. nih.govresearchgate.net This is followed by further enzymatic degradation. nih.govresearchgate.net Advanced oxidation processes, such as the Ultrasound-Fenton process, have been shown to effectively degrade related compounds like 2,4,6-trinitrotoluene (B92697) (TNT) through methyl group oxidation, decarboxylation, and aromatic ring cleavage. mdpi.com This suggests that similar oxidative pathways could be relevant for 2,6-DNT.

Hydrolysis Rates and Significance

Hydrolysis is not considered a significant environmental fate process for 2,6-DNT. cdc.gov Aromatic nitro compounds like 2,4- and 2,6-dinitrotoluene are generally not susceptible to hydrolysis. epa.gov The rate of hydrolysis for 2,6-DNT is considered negligible in environmental conditions. cdc.gov While some studies have investigated surface-promoted hydrolysis for related compounds like TNT on materials such as graphite (B72142) powder, this is not a primary degradation pathway for 2,6-DNT in typical soil and water environments. researchgate.net

Bioavailability and Bioaccumulation Potential in Environmental Systems

The potential for 2,6-dinitrotoluene to become available to and accumulate in living organisms is relatively low. Its bioavailability and toxicity to plants are significantly influenced by soil properties, showing a strong inverse correlation with soil organic matter content. epa.govepa.gov While direct measurements are limited, predictions based on its low octanol-water partition coefficient (log Kow of 1.98) suggest it could be readily taken up by plants from the soil. cdc.govnih.gov

In aquatic organisms, 2,6-DNT is not expected to bioaccumulate significantly. epa.govepa.gov This is supported by its low log Kow value and measured bioconcentration factors, which indicate that bioaccumulation in fish and other aquatic species is unlikely. cdc.govhealth.mil

The following table summarizes key data related to the bioaccumulation potential of 2,6-Dinitrotoluene:

| Parameter | Value/Finding | Implication |

| Log Octanol-Water Partition Coefficient (log Kow) | 1.98 cdc.gov | Low potential for bioaccumulation in animal tissue. epa.govepa.gov |

| Bioaccumulation in Aquatic Organisms | Not expected to be significant. epa.govepa.govhealth.mil | Low risk of biomagnification in aquatic food chains. |

| Plant Uptake | Expected to occur readily via root uptake. epa.govnih.gov | Potential for entry into the terrestrial food chain. |

| Influence of Soil Organic Matter | Bioavailability is inversely correlated with SOM content. epa.govepa.gov | Higher organic matter in soil reduces uptake by plants. |

Octanol-Water Partition Coefficient (Log KOW) and its Implications

The octanol-water partition coefficient (KOW) is a critical parameter used to predict the environmental distribution of a chemical. It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium. A low Log KOW value generally indicates higher water solubility and a lower tendency to sorb to soil and sediment.

For 2,6-dinitrotoluene, the Log KOW values from various sources are relatively low, indicating a hydrophilic nature. Reported values generally fall within the range of 1.87 to 2.18. cdc.govepa.gov This low Log KOW has significant implications for the environmental transport of 2,6-DNT.

Implications of the Log KOW of 2,6-Dinitrotoluene:

Mobility in Soil: Due to its relatively low Log KOW, 2,6-DNT is not expected to adsorb strongly to soil or sediment particles. cdc.gov This suggests that it has the potential to be mobile in the soil environment and can leach from the soil surface into groundwater. cdc.gov

Transport in Water: Its moderate water solubility and low adsorption tendency mean that 2,6-DNT can be transported over significant distances in surface water and groundwater. epa.gov

Bioaccumulation Potential: The low Log KOW suggests that 2,6-DNT has a low potential for bioaccumulation in the fatty tissues of organisms. epa.gov Chemicals with high Log KOW values (typically >4) are more likely to bioaccumulate.

Bioconcentration Factors in Aquatic Species

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state. Consistent with its low Log KOW, 2,6-dinitrotoluene is not expected to significantly bioaccumulate in aquatic organisms. cdc.gov

Studies on dinitrotoluene isomers have shown low BCF values in fish. While specific data for 2,6-DNT is limited, the available information on mixed DNT isomers supports the prediction of low bioaccumulation potential.

| Organism | Compound | Bioconcentration Factor (BCF) | Finding | Reference |

|---|---|---|---|---|

| General aquatic organisms | 2,4- and 2,6-Dinitrotoluene | Low potential | Analyses of the Log Kow for both contaminants suggest that the bioaccumulation potentials are quite low. | epa.gov |

The relatively low BCF values indicate that 2,6-DNT is unlikely to biomagnify through the aquatic food web.

Uptake by Terrestrial Plants

The potential for terrestrial plants to take up 2,6-dinitrotoluene from contaminated soil and water is an important aspect of its environmental fate, particularly in the context of phytoremediation. The low octanol-water partition coefficient of DNT isomers suggests that they can be readily taken up by plants. cdc.gov

Research has demonstrated the uptake and transformation of 2,6-DNT by the model plant Arabidopsis thaliana. In a study using radiolabeled 2,6-DNT, it was found that the compound was taken up by the plant, with a significant portion of the radioactivity being localized in the root tissues.

| Plant Species | Compound | Key Findings | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 2,6-Dinitrotoluene | Demonstrated uptake of 2,6-DNT from a liquid culture. After 14 days of exposure, approximately 48.3% of the intracellular radioactivity was found in the root tissues. The study also identified transformation products of 2,6-DNT within the plant and the liquid media. | nih.gov |

These findings indicate that terrestrial plants can play a role in the removal and transformation of 2,6-dinitrotoluene from contaminated environments. The uptake by plants can be a pathway for the entry of this compound into terrestrial food chains, although its subsequent metabolism within the plant would influence its ultimate fate.

Biodegradation and Biotransformation of 2,6 Dinitrotoluene

Microbial Degradation Pathways

Under aerobic conditions, microorganisms can utilize 2,6-DNT as a source of carbon, nitrogen, and energy. nih.govdtic.mil This metabolic capability has been observed in various bacteria isolated from contaminated sites. cswab.org

The complete breakdown of 2,6-DNT into inorganic components, known as mineralization, is the most desirable outcome of bioremediation. cswab.orgcswab.org This process involves the catabolism of the organic compound to carbon dioxide, water, and inorganic forms of nitrogen. cswab.org In the case of 2,6-DNT, the nitrogen is quantitatively released as nitrate (B79036), indicating the activity of nitrite-oxidizing bacteria in the microbial community. dss.go.thresearchgate.net Studies using radiolabeled 2,6-DNT have confirmed its mineralization to CO2 by indigenous microorganisms from contaminated aquifers. usgs.gov For instance, approximately 8% of the initial 2,6-dinitrotoluene was mineralized to CO2 in one study. usgs.gov The complete mineralization of 2,6-DNT has also been confirmed by measuring the Chemical Oxygen Demand (COD) in reactor effluents, which showed the total breakdown of the compound. dss.go.thresearchgate.net

In many instances, the initial step in the aerobic biodegradation of 2,6-DNT involves its transformation to amino-nitro intermediates. epa.govnih.gov Microorganisms found in surface soils and aquifer materials from munitions-contaminated sites have been shown to transform 2,6-DNT into these intermediates within a period of 20 to 70 days. nih.govepa.gov A common intermediate formed is 2-amino-6-nitrotoluene. nih.gov In aquifer microcosm studies, approximately 14% of the initial 2,6-DNT was transformed into 2-amino-6-nitrotoluene. usgs.gov However, these amino-nitro intermediates can sometimes accumulate without further breakdown. nih.gov

Several bacterial strains have been identified for their ability to degrade 2,6-DNT. Strains such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 have been shown to use 2,6-DNT as their sole source of carbon and nitrogen. nih.govdtic.milresearchgate.net The degradation pathway in these strains begins with a dioxygenation reaction that converts 2,6-DNT to 3-methyl-4-nitrocatechol, accompanied by the release of nitrite (B80452). dtic.milresearchgate.net Other identified strains capable of degrading nitroaromatic compounds, including those related to DNT, include Achromobacter sp. and Klebsiella sp., which have been isolated from TNT-contaminated soils and wastewater sludge. bioline.org.br The isolate Rhodococcus pyridinivorans NT2 has also demonstrated the ability to grow on and degrade 2,6-DNT. ijcmas.com

Under anaerobic conditions, the biodegradation of 2,6-DNT also proceeds, though often through different pathways than aerobic degradation. epa.govnih.gov In the absence of oxygen, some microbial communities can transform 2,6-DNT. For example, in non-acclimated sewage under anaerobic conditions, the half-life of 2,6-DNT was observed to be 28 days. cdc.gov Clostridium acetobutylicum has been studied for its ability to transform DNT isomers anaerobically. acs.org This bacterium initially reduces 2,6-dinitrotoluene to hydroxylaminonitrotoluenes, which are then further transformed primarily into dihydroxylaminotoluenes. acs.org Further reduction to amino-nitro isomers occurs to a limited extent in cell cultures. acs.org

Research consistently shows that 2,4-DNT is more readily biodegradable than 2,6-DNT. cswab.orgepa.gov This difference in degradation rates and efficiencies is a significant factor in designing bioremediation strategies for sites contaminated with mixtures of DNT isomers.

In studies comparing the mineralization rates of the two isomers, the degradation rate of 2,4-DNT is consistently higher. For example, at a concentration of 10 mg/L, the degradation rates were 32% per day for 2,4-DNT and 14.5% per day for 2,6-DNT. dtic.mil The rate of substrate utilization is significantly greater for the 2,4-isomer, which also exhibits a much shorter lag time before degradation begins. dtic.mil

Kinetic studies using biofilm reactors have provided more detailed insights into these differences. The maximum specific substrate removal rate (q_m) for 2,4-DNT was found to be in the range of 0.83 to 0.98 g DNT/g XCOD·d, while for 2,6-DNT it was much lower, ranging from 0.14 to 0.33 g DNT/g XCOD·d. nih.gov Similarly, the half-saturation constant (K_s), which indicates the substrate concentration at which the reaction rate is half of the maximum, was consistently lower for 2,4-DNT (0.029 to 0.36 g DNT/m³) compared to 2,6-DNT (0.21 to 0.84 g DNT/m³). nih.gov A lower K_s value suggests a higher affinity of the microbial enzymes for the substrate.

The presence of 2,4-DNT can also inhibit the degradation of 2,6-DNT. cswab.org This has led to the development of sequential treatment systems where 2,4-DNT is degraded in a first reactor, followed by the degradation of 2,6-DNT in a second reactor to achieve complete removal of both isomers. cswab.org

Interactive Data Table: Comparative Degradation Kinetics of DNT Isomers

| Parameter | 2,4-Dinitrotoluene (B133949) | 2,6-Dinitrotoluene | Source |

| Mineralization Rate | 32% per day (at 10 mg/L) | 14.5% per day (at 10 mg/L) | dtic.mil |

| Max. Specific Substrate Removal Rate (q_m) | 0.83 - 0.98 g DNT/g XCOD·d | 0.14 - 0.33 g DNT/g XCOD·d | nih.gov |

| Half-Saturation Constant (K_s) | 0.029 - 0.36 g DNT/m³ | 0.21 - 0.84 g DNT/m³ | nih.gov |

| Biodegradation Limit (Chemostat) | 0.054 ± 0.005 µM | 0.039 ± 0.005 µM | researchgate.net |

| Biodegradation Limit (Column System) | 0.057 ± 0.008 µM | 0.026 ± 0.013 µM | researchgate.net |

Influence of Substrate Concentration on Degradation Rates and Microbial Populations

The concentration of 2,6-dinitrotoluene (2,6-DNT) in the environment significantly influences its biodegradation rate and the dynamics of microbial populations capable of its degradation. Studies have shown that the rate of mineralization, the complete breakdown of the compound to inorganic substances, is dependent on the substrate concentration.

In freshwater microorganisms, the degradation rate of 2,6-DNT increases with higher concentrations of the compound. tandfonline.comdtic.mil For instance, at a concentration of 10 mg/L, a degradation rate of 14.5% per day was observed. tandfonline.comdtic.mil However, at very low concentrations, a degrading microbial population may not develop, leading to insignificant degradation. tandfonline.comdtic.mil This suggests a threshold concentration is necessary to stimulate microbial activity.

High concentrations of 2,6-DNT, however, can be inhibitory to the very microorganisms capable of its degradation. Research has indicated that 2,6-DNT concentrations of 100 µM or more can reduce the cell densities of degrading bacterial strains. nih.gov Similarly, concentrations exceeding 20 mg/L have been found to inhibit the growth of both 2,4-DNT and 2,6-DNT degrading strains. dss.go.th The degradation of 2,6-DNT was completely inhibited at a concentration of 500 µM. nih.gov

The presence of other dinitrotoluene isomers, such as 2,4-DNT, also impacts the degradation of 2,6-DNT. A large excess of 2,4-DNT can prevent the simultaneous degradation of 2,6-DNT, necessitating a sequential degradation approach. dtic.milcswab.org This inhibitory effect of 2,4-DNT on 2,6-DNT degradation has been clearly observed, though the precise mechanism remains unknown. dtic.mil

Table 1: Effect of Substrate Concentration on 2,6-DNT Degradation

| Substrate Concentration | Observed Effect | Source |

|---|---|---|

| 10 mg/L | Degradation rate of 14.5% per day. | tandfonline.comdtic.mil |

| > 20 mg/L | Inhibited growth of 2,4- and 2,6-DNT degrading strains. | dss.go.th |

| ≥100 µM | Reduced cell densities of degrading strains. | nih.gov |

| 500 µM | Complete inhibition of degradation. | nih.gov |

| Very low concentrations | A degrading population did not develop. | tandfonline.comdtic.mil |

Impact of Nitrite Accumulation on Degradation

The aerobic biodegradation of 2,6-DNT involves the release of its nitro groups as nitrite. nih.govdss.go.thdtic.mil This accumulation of nitrite can have a significant impact on the degradation process, primarily through two mechanisms: direct toxicity and a reduction in pH.

High concentrations of nitrite have been shown to be inhibitory to the biodegradation of dinitrotoluenes. dtic.mil Specifically, nitrite levels of 40 mM were found to strongly inhibit the degradation of 2,4-DNT. dtic.mil However, some studies have indicated that 2,6-DNT-degrading bacteria are more tolerant of nitrite accumulation than their 2,4-DNT-degrading counterparts. dtic.milcswab.org In some cases, 2,6-DNT degradation was not inhibited by nitrite concentrations up to 100 mM. nih.gov

The production of nitrite also leads to a decrease in the pH of the surrounding medium, which can, in turn, inhibit microbial activity. dtic.milcswab.orgdtic.mil Degradation of 2,4-DNT, a closely related compound, was observed to slow rapidly at pH levels below 6.0. dtic.mil This suggests that maintaining a neutral or slightly alkaline pH is crucial for efficient biodegradation. In some systems, indigenous bacteria can oxidize the toxic nitrite to the less harmful nitrate, which helps to mitigate the inhibitory effects. dtic.mil

Enzymatic Basis of Biodegradation (e.g., Nitroreductase activity)

The initial steps in the biodegradation of nitroaromatic compounds like 2,6-DNT are often catalyzed by a class of enzymes known as nitroreductases. researchgate.netasm.orgparis-saclay.fr These enzymes are flavoproteins that utilize NADH or NADPH as electron donors to reduce the nitro groups of various electrophilic compounds. researchgate.net

Bacterial degradation of dinitrotoluenes is mediated by nitroreductases. researchgate.netasm.org For instance, the enzyme pentaerythritol (B129877) tetranitrate (PETN) reductase from Enterobacter cloacae PB2 has been shown to reduce 2,4,6-trinitrotoluene (B92697) (TNT) and liberate nitrite. asm.org While this specific study focused on TNT, it highlights the role of nitroreductases in the initial transformation of nitroaromatic compounds. Purified PETN reductase did not show enhanced activity with 2,6-DNT. asm.org

In some bacteria, the degradation pathway is initiated by a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, leading to the formation of intermediates like 4-methyl-5-nitrocatechol (B15798) from 2,4-DNT, with subsequent release of nitrite. nih.gov While the complete pathway for 2,6-DNT mineralization is still being elucidated, it is clear that enzymatic reduction of the nitro groups is a key initial step. researchgate.net These enzymatic reactions transform the parent compound into various intermediates, such as aminodinitrotoluenes and hydroxylaminodinitrotoluenes. researchgate.net

Phytoremediation and Plant Uptake

Phytoremediation, the use of plants to clean up contaminated environments, is a promising approach for sites polluted with 2,6-DNT. This process involves the uptake, translocation, and detoxification of the contaminant by plants.

Capacity of Transgenic Plants for 2,6-Dinitrotoluene Uptake and Detoxification

The natural ability of plants to tolerate and degrade nitroaromatic compounds is often limited. tandfonline.com To enhance their phytoremediation capabilities, researchers have turned to genetic engineering. Transgenic plants expressing bacterial nitroreductase genes have shown a significantly increased capacity to tolerate, take up, and detoxify explosives like TNT and, by extension, other nitroaromatics. paris-saclay.frtandfonline.comnih.gov

For example, transgenic tobacco and aspen plants expressing a bacterial nitroreductase gene demonstrated a striking increase in their ability to tolerate and detoxify TNT. paris-saclay.fracs.org These plants were able to grow in media containing much higher concentrations of the explosive compared to their wild-type counterparts. paris-saclay.fracs.org The expression of these microbial genes allows the plants to more effectively transform the toxic parent compound into less harmful metabolites. nih.govresearchgate.net This approach has been suggested as a viable strategy for the effective cleanup of sites contaminated with high levels of explosives. paris-saclay.fr

Table 2: Tolerance of Wild-Type vs. Transgenic Aspen to TNT

| Plant Type | Maximum Tolerated Concentration in Hydroponic Media (mg/L) | Maximum Tolerated Concentration in Soil (mg/kg) | Source |

|---|---|---|---|

| Wild-Type Aspen | 11 | 500 | acs.org |

| Transgenic Aspen (expressing pnrA) | 57 | >1000 | acs.org |

Translocation within Plant Tissues

Once taken up by the roots, the distribution of 2,6-DNT and its metabolites within the plant is a critical aspect of phytoremediation. Studies on the related compound TNT have shown that the majority of the absorbed contaminant remains in the root tissues. dss.go.thresearchgate.netresearchgate.net

In studies with hybrid poplar trees and TNT, up to 75% of the uptaken explosive remained in the roots, with only a small fraction, up to 10%, being translocated to the leaves. dss.go.th Similarly, research on vetiver grass showed high concentrations of TNT in the roots when grown in contaminated soil. researchgate.netresearchgate.net This limited translocation to the aerial parts of the plant is a common observation for nitroaromatic compounds. researchgate.netunl.edu This suggests that for phytoremediation of 2,6-DNT, the primary site of detoxification and accumulation will likely be the root system.

Ecotoxicological Implications of Biotransformation Products

The biotransformation of 2,6-DNT, while a crucial step in its remediation, can lead to the formation of intermediate products that may have their own toxicological effects. The primary biotransformation product of 2,6-DNT in marine sediments is 2-amino-6-nitrotoluene. capes.gov.brnih.gov

Toxicity of 2-amino-6-nitrotoluene to various Organisms

The transformation of 2,6-DNT into 2-amino-6-nitrotoluene has been shown to have varying toxic effects on different marine organisms. cdc.gov In studies involving spiked marine sediments, the toxicity of the environment to the micro-alga Ulva fasciata decreased as 2,6-DNT was biotransformed into 2-amino-6-nitrotoluene. cdc.gov Conversely, the toxicity to the copepod Schizopera knabeni increased with this biotransformation, indicating that 2-amino-6-nitrotoluene is more toxic to the copepod than its parent compound. cdc.govresearchgate.net

Research conducted in spiked seawater yielded similar results. cdc.govnih.gov The degradation product, 2-amino-6-nitrotoluene, was found to be more toxic to the copepod Schizopera knabeni than 2,6-DNT, while it was less toxic to the micro-alga Ulva fasciata. cdc.govnih.gov These findings highlight that the process of biodegradation does not necessarily lead to detoxification and can, in some cases, produce metabolites with greater toxicity to certain organisms. cdc.gov

Toxicity Comparison of 2,6-DNT and its Metabolite 2-amino-6-nitrotoluene

| Organism | Compound | Toxicity Effect | Source |

|---|---|---|---|

| Ulva fasciata (Micro-alga) | 2-amino-6-nitrotoluene | Less toxic than 2,6-DNT | cdc.govresearchgate.net |

| Schizopera knabeni (Copepod) | 2-amino-6-nitrotoluene | More toxic than 2,6-DNT | cdc.govresearchgate.net |

Variability of Toxicity with Environmental Conditions and Species

The toxicity of 2,6-DNT degradation products, such as 2-amino-6-nitrotoluene, is not constant but varies depending on the environmental setting and the species . cdc.gov Studies have demonstrated this variability in both marine sediment and seawater environments. cdc.govresearchgate.net

Furthermore, the species-specific differences in toxicity are significant. As noted previously, 2-amino-6-nitrotoluene exhibits higher toxicity to the copepod Schizopera knabeni but lower toxicity to the macro-alga Ulva fasciata when compared to the parent compound, 2,6-DNT. cdc.govresearchgate.netnih.gov This differential toxicity underscores the complexity of assessing the environmental impact of 2,6-DNT and its metabolites. The ecological risk assessment for sites contaminated with 2,6-DNT must therefore consider the specific organisms present and the prevailing environmental conditions.

Influence of Environmental Conditions on Toxicity

| Environmental Condition | Observation | Source |

|---|---|---|

| Spiked Sandy Marine Sediments | Toxicity to Ulva fasciata decreased, while toxicity to Schizopera knabeni increased as 2,6-DNT transformed to 2-amino-6-nitrotoluene. | cdc.govresearchgate.net |

| Spiked Fine-Grained Marine Sediments | Lower toxicity compared to sandy sediment after six months, suggesting faster microbial transformation and production of less toxic products. | researchgate.net |

| Spiked Seawater | 2-amino-6-nitrotoluene was more toxic than 2,6-DNT to the copepod, but not to the micro-algae. | cdc.govnih.gov |

Toxicological Research on 2,6 Dinitrotoluene

Mammalian Toxicity Studies

Acute Toxicity Assessments and Lethal Dose Values (LD50) in Animal Models

Acute toxicity studies of 2,6-dinitrotoluene (2,6-DNT) have established its lethal dose 50 (LD50) across various animal models, primarily through oral administration. These studies are crucial for understanding the immediate toxic potential of the compound.

In rats, the oral LD50 for 2,6-DNT has been reported to range from 180 to 795 mg/kg. health.milcdc.gov Specifically, for male Sprague Dawley rats, an LD50 of 180 mg/kg has been noted. nih.gov For CD rats, the LD50 values were 535 mg/kg for males and 795 mg/kg for females. nih.gov In mice, the oral LD50 values for 2,6-DNT are generally higher, ranging from 621 to 1000 mg/kg. health.mil For CF-1 mice, a study reported an LD50 of 1,000 mg/kg. nih.gov For Swiss mice, the LD50 was 621 mg/kg for males and 807 mg/kg for females. nih.gov

Symptoms observed in both rats and mice following acute exposure to toxic doses of 2,6-DNT included ataxia (loss of full control of bodily movements) and cyanosis (a bluish discoloration of the skin resulting from poor circulation or inadequate oxygenation of the blood). health.mil Death typically occurred within the first 24 hours after administration. health.mil Interestingly, female animals appeared to have a slightly higher tolerance to 2,6-DNT than males. health.mil

Interactive Data Table: Oral LD50 Values for 2,6-Dinitrotoluene

| Animal Model | Strain | Sex | LD50 (mg/kg) | Reference |

| Rat | Sprague-Dawley | Male | 180 | nih.gov |

| Rat | CD | Male | 535 | nih.gov |

| Rat | CD | Female | 795 | nih.gov |

| Mouse | CF-1 | Not Specified | 1000 | nih.gov |

| Mouse | Swiss | Male | 621 | nih.gov |

| Mouse | Swiss | Female | 807 | nih.gov |

Subchronic and Chronic Exposure Effects

Subchronic and chronic exposure to 2,6-DNT has been shown to induce a range of toxic effects in animal models, with the liver, blood, and male reproductive system being primary targets.

In subchronic studies, dogs, rats, and mice exposed to 2,6-DNT exhibited several adverse effects. health.mil Dogs appeared to be the most sensitive species. health.mil Effects observed across species included decreased body weight and food consumption, bile duct hyperplasia, testicular degeneration with decreased spermatogenesis, hepatocellular degeneration, and splenic hemosiderosis (iron deposits in the spleen). health.mil A notable effect in dogs was a neuromuscular issue manifesting as incoordination and lack of balance. health.mil In a 13-week study, two out of eight dogs treated with 20 mg/kg of 2,6-DNT died. cdc.gov

Chronic exposure studies have further elucidated the long-term toxicity of 2,6-DNT. In a study where mice were fed diets containing 2,6-DNT, increased mortality was observed in the mid- and high-dose groups. health.mil High-dose animals experienced a shortened lifespan, severe anemia with Heinz bodies, and non-functioning gonads in both sexes. health.mil

Target Organ Toxicity and Histopathological Observations

The liver is a primary target organ for 2,6-DNT toxicity, with effects ranging from cellular damage to the development of cancer. Animal studies have demonstrated that 2,6-DNT is a hepatocarcinogen. epa.gov Chronic oral exposure to 2,6-DNT has been shown to cause hepatocellular carcinomas in rats. nih.gov